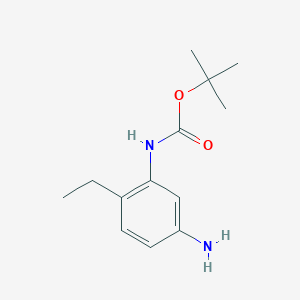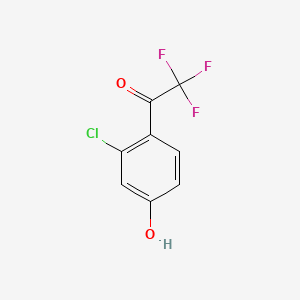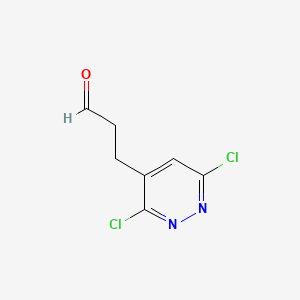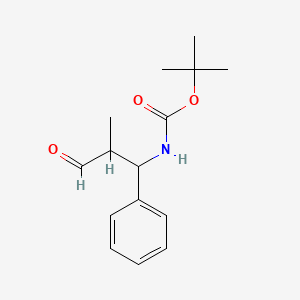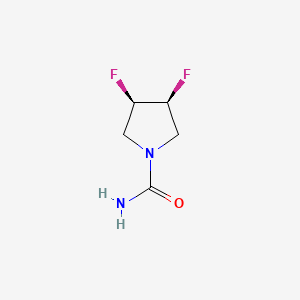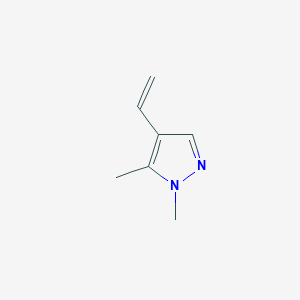
4-Ethenyl-1,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-vinyl-1h-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-vinyl-1h-pyrazole typically involves cyclocondensation reactions. One common method is the reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often include the use of catalysts like transition metals or photoredox catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including 1,5-Dimethyl-4-vinyl-1h-pyrazole, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and ability to produce high yields with fewer steps. The use of novel reactants and innovative reaction types has also been explored to improve the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-vinyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen, often used under mild conditions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are commonly employed.
Substitution: Reagents like aryl halides and alkyl halides are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce various N-arylpyrazoles .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-vinyl-1h-pyrazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-vinyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the vinyl group.
1-Phenyl-3-methyl-1h-pyrazole: Contains a phenyl group instead of a vinyl group.
Uniqueness
1,5-Dimethyl-4-vinyl-1h-pyrazole is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Propiedades
Número CAS |
90124-60-0 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
4-ethenyl-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-8-9(3)6(7)2/h4-5H,1H2,2-3H3 |
Clave InChI |
XEAZNWIGZRYUIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


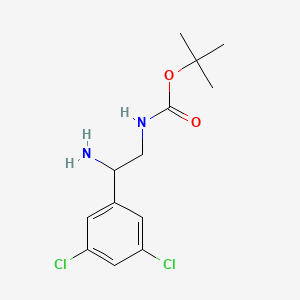
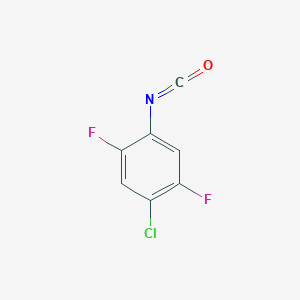
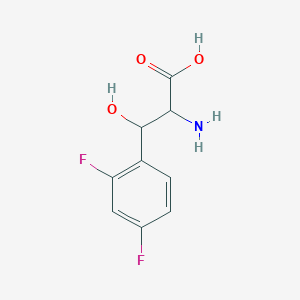
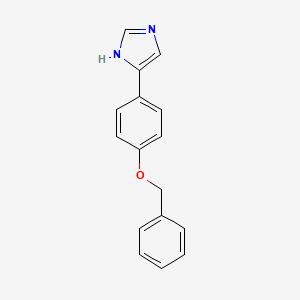
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
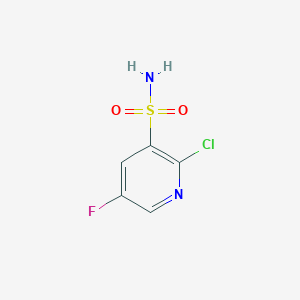
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
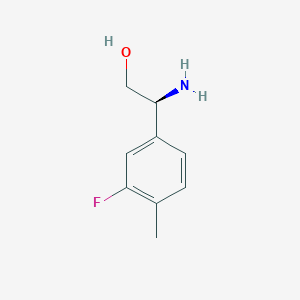
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
